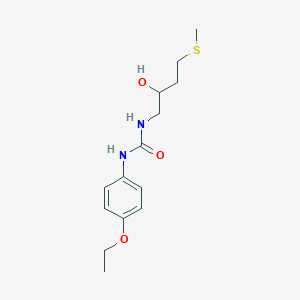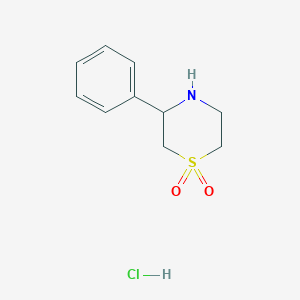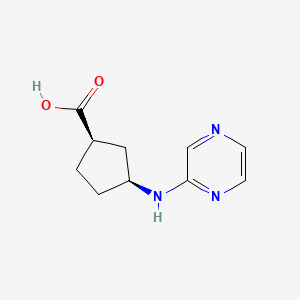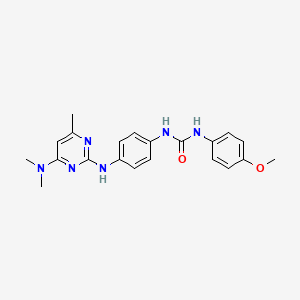
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is a chemical compound with potential applications in scientific research. This compound is also known as EMBI or Ethoxy-4-mercaptobutyl-isourea. It is an organic molecule that is synthesized in the laboratory using a specific method. The synthesis of this compound is of great interest to the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the target organism. This inhibition leads to the disruption of essential metabolic processes, ultimately leading to the death of the organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea have been studied in vitro and in vivo. In vitro studies have shown that this compound has antimicrobial properties and can inhibit the growth of certain cancer cells. In vivo studies have shown that this compound can promote the growth of certain crops and has potential applications in agriculture.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea in lab experiments include its high yield synthesis method, its antimicrobial properties, and its potential as a plant growth regulator. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and its potential side effects.
Future Directions
There are several future directions for research involving 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new antibiotics based on the antimicrobial properties of this compound.
3. Investigation of the potential of this compound as a cancer treatment.
4. Development of new plant growth regulators based on the properties of this compound.
5. Investigation of the potential side effects of this compound in vivo.
6. Further optimization of the synthesis method to increase yield and reduce cost.
Conclusion:
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to produce high yields, making it suitable for large-scale synthesis. This compound has been shown to have antimicrobial properties, promote plant growth, and inhibit the growth of cancer cells in vitro. Future research directions include further studies to understand its mechanism of action, development of new antibiotics and plant growth regulators, and investigation of potential side effects.
Synthesis Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is achieved using a specific method. This method involves the reaction of 4-ethoxyphenylisothiocyanate with 2-hydroxy-4-methylsulfanylbutylamine in the presence of a base. The resulting product is then treated with urea to yield the final product. This method has been optimized to produce high yields of the compound, making it suitable for large-scale synthesis.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has potential applications in scientific research. It has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been studied for its potential as a plant growth regulator, as it has been shown to promote the growth of certain crops. Additionally, this compound has been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-3-19-13-6-4-11(5-7-13)16-14(18)15-10-12(17)8-9-20-2/h4-7,12,17H,3,8-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCQYGBEKZJYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(2-chloro-4-methylquinolin-3-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-en-1-one](/img/structure/B2910103.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2910105.png)
![(1R,5S)-8-((3,5-difluorophenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2910106.png)
![4-(4-chlorophenyl)-5-[(E)-(dimethylamino)methylidene]-2-oxo-2,5-dihydro-3-furancarbonitrile](/img/structure/B2910110.png)

![(2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2910114.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2910116.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2910118.png)




![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)